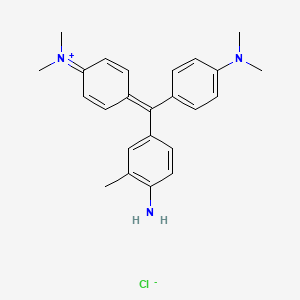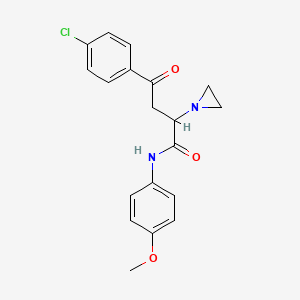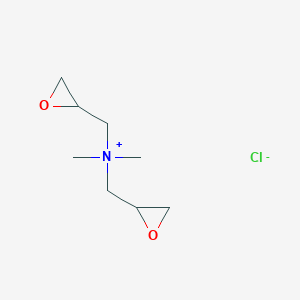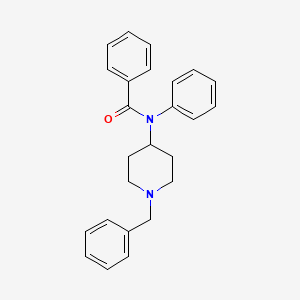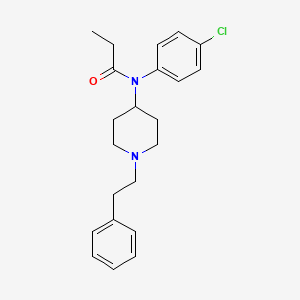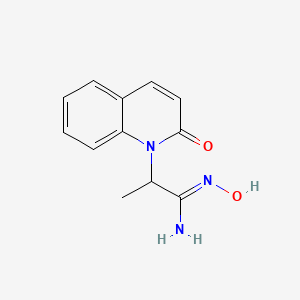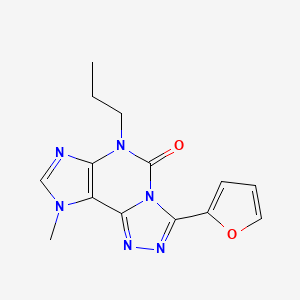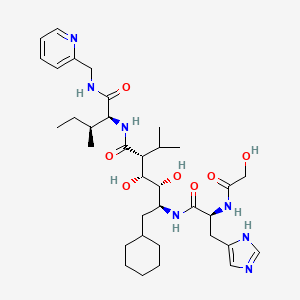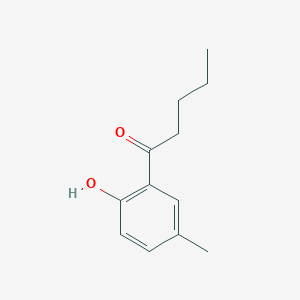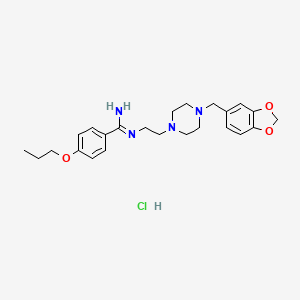
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate is a complex organic compound that belongs to the class of polyols. This compound is characterized by the presence of multiple hydroxyl groups and ester linkages, making it a versatile molecule with various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate typically involves esterification reactions. The starting material, 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, is reacted with the respective carboxylic acids (pentanoic acid, hexanoic acid, octanoic acid, and decanoic acid) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the preparation of biocompatible polymers and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems and as a component of biodegradable medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to form hydrogen bonds and participate in various chemical reactions, influencing the physical and chemical properties of the materials it is incorporated into. In biological systems, it may interact with cellular components, affecting processes such as cell adhesion and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol: Another polyol with four hydroxyl groups, used in similar applications.
Trimethylolpropane: A triol used in the production of alkyd resins and polyurethanes.
Glycerol: A triol commonly used in pharmaceuticals and cosmetics.
Uniqueness
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate is unique due to its combination of multiple ester and hydroxyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility in water and compatibility with organic solvents.
Eigenschaften
Molekularformel |
C34H62O8 |
|---|---|
Molekulargewicht |
598.9 g/mol |
IUPAC-Name |
[2-(hexanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate |
InChI |
InChI=1S/C34H62O8/c1-5-9-13-15-16-18-21-25-33(38)42-29-34(26-39-30(35)22-12-8-4,27-40-31(36)23-19-11-7-3)28-41-32(37)24-20-17-14-10-6-2/h5-29H2,1-4H3 |
InChI-Schlüssel |
XHVYDBZZZRKMFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCC)(COC(=O)CCCCC)COC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


